molecular formula C13H15NO2 B1385378 N-(2-Furylmethyl)-2-phenoxy-1-ethanamine CAS No. 82395-70-8

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Cat. No. B1385378
CAS RN: 82395-70-8
M. Wt: 217.26 g/mol
InChI Key: VDJHUVSOEDSQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine, also known as N-Furyl-Phenoxyethanamine or FPEA, is an organic compound of the amine family. It is a derivative of phenoxyethanol, a compound found in many pharmaceuticals and personal care products. FPEA is a versatile compound that is used in a variety of applications, including scientific research and laboratory experiments.

Scientific Research Applications

Novel Synthetic Routes

  • A study by Luo et al. (2008) developed a novel synthetic route for a key intermediate of Silodosin, an α1-adrenoceptor antagonist, which is structurally related to N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. This method was noted for its convenience and economy in accessing this intermediate (Luo, Chen, Zhang, & Huang, 2008).

Chemotherapy Enhancement

  • Research conducted by Reyno et al. (2004) explored the combination of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) and doxorubicin in treating metastatic breast cancer. This combination showed improved overall survival compared to doxorubicin alone, although it was associated with more gastrointestinal and CNS toxicity (Reyno et al., 2004).

Antitumor Activity

  • Brandes et al. (1994) assessed DPPE, a compound structurally related to N-(2-Furylmethyl)-2-phenoxy-1-ethanamine, for its potential in potentiating chemotherapy in vitro. This study found that DPPE could enhance chemotherapy cytotoxicity to both drug-sensitive and -resistant cells (Brandes, Simons, Bracken, & Warrington, 1994).

Gastroprotective Effects

  • Glavin and Gerrard (1990) characterized the gastroprotective effects of DPPE, highlighting its potential in blocking the formation of experimental gastric lesions more potently than traditional H2 antagonists (Glavin & Gerrard, 1990).

Interaction with Cytochrome P450

  • Brandes et al. (2000) studied DPPE's interaction with cytochrome P450 enzymes, suggesting its role in modulating the metabolism of antineoplastic drugs and providing insights into its chemopotentiating and cytoprotective properties (Brandes, Queen, & LaBella, 2000).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13/h1-7,9,14H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHUVSOEDSQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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